![molecular formula C25H21N5O3S B2693113 2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-88-7](/img/structure/B2693113.png)
2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, HRMS, and IR . In some cases, the molecular structure is further corroborated through a single-crystal X-ray diffraction measurement .Chemical Reactions Analysis
Quinazolinone derivatives have been found to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .科学的研究の応用
Synthesis and Structural Insights
Synthesis of Quinazolinones : A method involving the reaction of 2-bromo or 2-iodo benzoate esters with amidines has been developed to afford substituted quinazolin-4(3H)-ones, indicating a versatile approach for synthesizing compounds related to the specified chemical structure, with yields ranging from 44-89% (Őrfi et al., 2004).
Catalyst-Free Synthesis : A report on the catalyst-free synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives, which are structurally related, showcases the potential for environmentally friendly and efficient synthesis methods for such complex molecules (Ezzati et al., 2017).
Potential Applications
Antitumor and Antibacterial Agents : Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, which share a common core structure with the queried compound, have been synthesized as potential inhibitors of thymidylate synthase (TS), showing promise as antitumor and/or antibacterial agents. These compounds exhibit potency against human TS, with some analogs more potent than known inhibitors, suggesting a potential pathway for developing new therapeutic agents (Gangjee et al., 1996).
Cyclin-Dependent Kinase Inhibitors : A study on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, related in structure and function to the compound , reported their development as cyclin-dependent kinase (CDK) inhibitors. This illustrates the compound's potential application in cancer therapy by targeting key enzymes involved in cell cycle regulation (Wang et al., 2004).
Selective Kinase Inhibition for Atrial Fibrillation : The development of selective IKur inhibitors based on phenyl quinazoline derivatives for the treatment of atrial fibrillation further underscores the therapeutic relevance of compounds in this class. This includes optimization to reduce brain penetration while maintaining therapeutic efficacy, highlighting the compound's potential utility in cardiovascular diseases (Gunaga et al., 2017).
作用機序
将来の方向性
Given the wide range of biological activities exhibited by quinazolinone derivatives, these compounds continue to be a significant target in medicinal chemistry for drug discovery and optimization . Future research will likely continue to explore the synthesis of novel quinazolinone derivatives and investigate their potential biological activities.
特性
IUPAC Name |
2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-32-18-11-16(12-19(14-18)33-2)27-24-20-7-3-4-8-21(20)28-25(29-24)34-15-17-13-23(31)30-10-6-5-9-22(30)26-17/h3-14H,15H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACMNWSSWKLFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
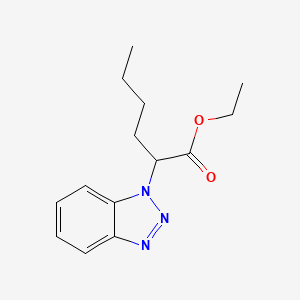
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2693034.png)
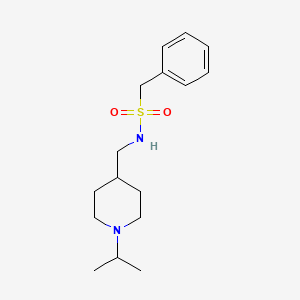
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2693038.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2693039.png)
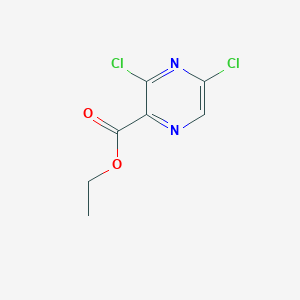
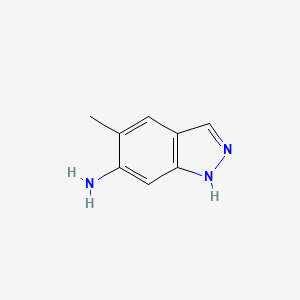
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
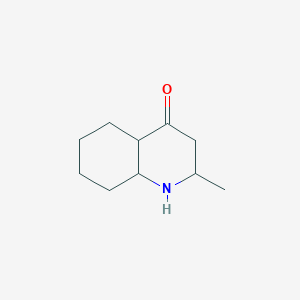
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)
